13-Oxooctadecanoic acid
Overview
Description
13-Oxooctadecanoic acid, also known as 13-oxostearic acid, is a long-chain fatty acid with the molecular formula C18H34O3. It is a derivative of octadecanoic acid (stearic acid) and features a keto group at the 13th carbon position.
Scientific Research Applications
13-Oxooctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studies have shown that it can act as a bioactive lipid mediator, influencing cellular processes such as inflammation and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation-related diseases.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Oxooctadecanoic acid can be synthesized through the oxidation of octadecanoic acid. One common method involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of octadecanoic acid using metal catalysts such as palladium or platinum. These catalysts enhance the efficiency of the oxidation process, allowing for large-scale production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-Oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group, forming dicarboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or neutral medium, elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), mild to moderate temperatures.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 13-hydroxyoctadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 13-oxooctadecanoic acid involves its interaction with specific molecular targets and pathways. It has been found to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. Additionally, it can modulate the activity of enzymes involved in fatty acid oxidation and energy metabolism, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Octadecanoic acid (stearic acid): A saturated fatty acid without the keto group.
13-Hydroxyoctadecanoic acid: A hydroxyl derivative of octadecanoic acid.
13-Oxooctadecadienoic acid: A similar compound with an additional double bond in the carbon chain.
Uniqueness: 13-Oxooctadecanoic acid is unique due to the presence of the keto group at the 13th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other octadecanoic acid derivatives and contributes to its specific applications and effects .
Properties
IUPAC Name |
13-oxooctadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZICDVDQHWVAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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